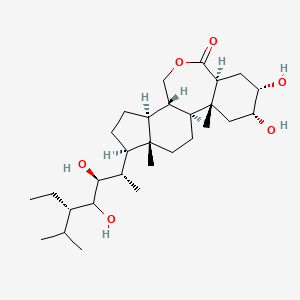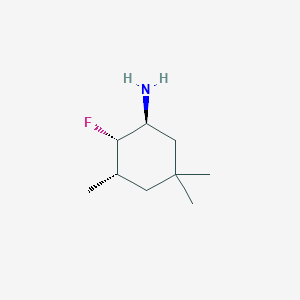
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine is a chiral amine compound with a unique structure characterized by the presence of a fluorine atom and three methyl groups on a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amine Introduction: The amine group is introduced through reductive amination, using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols derivatives.
科学研究应用
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
(1R,2R,3R)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine: A stereoisomer with different spatial arrangement.
2-fluoro-3,5,5-trimethylcyclohexan-1-amine: Lacks the specific stereochemistry.
3,5,5-trimethylcyclohexan-1-amine: Lacks the fluorine atom.
Uniqueness
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H18FN |
|---|---|
分子量 |
159.24 g/mol |
IUPAC 名称 |
(1S,2S,3S)-2-fluoro-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-6-4-9(2,3)5-7(11)8(6)10/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI 键 |
ANZOWCAXIUXQAB-FXQIFTODSA-N |
手性 SMILES |
C[C@H]1CC(C[C@@H]([C@H]1F)N)(C)C |
规范 SMILES |
CC1CC(CC(C1F)N)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


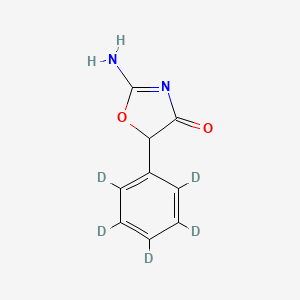

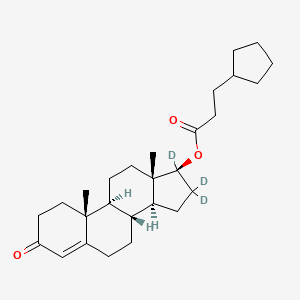
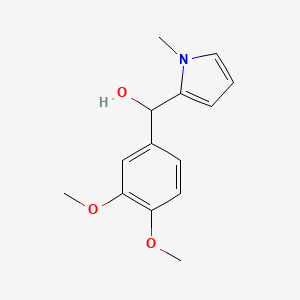
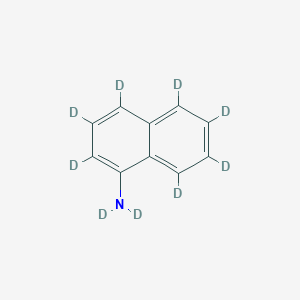


![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
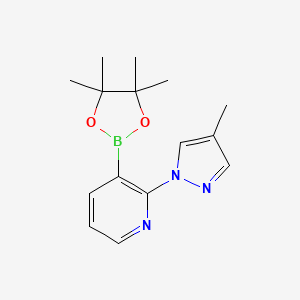
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
